2-Ethylhexyl but-3-enoate 2-Ethylhexyl but-3-enoate
Brand Name: Vulcanchem
CAS No.: 61145-53-7
VCID: VC19554499
InChI: InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

2-Ethylhexyl but-3-enoate

CAS No.: 61145-53-7

Cat. No.: VC19554499

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexyl but-3-enoate - 61145-53-7

Specification

CAS No. 61145-53-7
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name 2-ethylhexyl but-3-enoate
Standard InChI InChI=1S/C12H22O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h5,11H,2,4,6-10H2,1,3H3
Standard InChI Key NZMOTBCRSPKHMI-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)COC(=O)CC=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-Ethylhexyl but-3-enoate (C₁₂H₂₂O₂) consists of a but-3-enoic acid moiety esterified with 2-ethylhexanol. The structure features:

  • A terminal double bond at the C3 position of the butenoate chain.

  • A branched 2-ethylhexyl group, imparting steric bulk and hydrophobicity.

Comparisons to 2-ethylhexyl acetoacetate (a β-keto ester) highlight key differences in reactivity. While acetoacetates undergo keto-enol tautomerism and transamination, but-3-enoates may participate in conjugate additions or polymerization via the α,β-unsaturated ester group .

Synthesis and Characterization

Synthetic Pathways

While no explicit procedure for 2-ethylhexyl but-3-enoate is documented, analogous esters like 2-ethylhexyl acetoacetate are synthesized via transesterification. Adapting this method:

  • Transesterification:
    But-3-enoic acid is reacted with 2-ethylhexanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

    But-3-enoic acid+2-EthylhexanolH+2-Ethylhexyl but-3-enoate+H2O\text{But-3-enoic acid} + \text{2-Ethylhexanol} \xrightarrow{\text{H}^+} \text{2-Ethylhexyl but-3-enoate} + \text{H}_2\text{O}

    This mirrors the synthesis of 2-ethylhexyl acetoacetate from ethyl acetoacetate and 2-ethylhexanol .

  • Purification:
    Distillation under reduced pressure removes excess alcohol and acid byproducts, yielding a high-purity ester .

Analytical Characterization

Key techniques for verifying structure and purity:

  • Nuclear Magnetic Resonance (NMR):
    1H NMR^1\text{H NMR} of 2-ethylhexyl acetoacetate (CDCl₃, δ): 4.00 (d, 2H, -OCH₂-), 3.38 (s, 2H, -COCH₂CO-), 2.21 (s, 3H, -COCH₃) . For but-3-enoate, expect signals at δ 5.6–6.2 (vinyl protons) and δ 4.1–4.3 (-OCH₂-).

  • Mass Spectrometry (MS):
    LC-MS of 2-ethylhexyl acetoacetate shows [M+H]⁺ at m/z 215.2 . But-3-enoate would exhibit a molecular ion at m/z 198.3 (C₁₂H₂₂O₂).

Physicochemical Properties

Thermal Behavior

Vinylogous esters like 2-ethylhexyl acetoacetate exhibit glass transition temperatures (TgT_g) influenced by hydrogen bonding. For example:

  • VU-N100 (urea-rich vitrimer): Tg=45CT_g = 45^\circ \text{C}

  • VU-O100 (urethane-rich vitrimer): Tg=10CT_g = -10^\circ \text{C}

But-3-enoate’s lack of β-keto groups may reduce hydrogen bonding, potentially lowering TgT_g.

Mechanical Properties

Tensile tests on analogous vitrimers reveal:

MaterialYoung’s Modulus (MPa)Elongation at Break (%)
VU-N10012.3 ± 1.5280 ± 30
VU-O1001.8 ± 0.2450 ± 50

But-3-enoate-based polymers would likely display intermediate flexibility due to reduced crosslinking density.

Reactivity and Applications

Dynamic Covalent Chemistry

Vinylogous urethane vitrimers utilize transamination of β-keto esters for network rearrangement . But-3-enoate’s α,β-unsaturation could enable Michael addition or radical polymerization, offering alternative dynamic pathways.

Industrial Applications

  • Coatings and Adhesives: Ester groups enhance solubility and film-forming ability.

  • Elastomers: Tunable TgT_g and mechanical properties suit flexible materials.

  • Drug Delivery: Hydrolytic degradation of esters enables controlled release.

Challenges and Future Directions

  • Synthesis Optimization: Scalable production of high-purity but-3-enoate remains untested.

  • Stability Studies: Susceptibility to hydrolysis or oxidation requires evaluation.

  • Advanced Materials: Copolymerization with acrylates or methacrylates could yield novel thermosets.

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